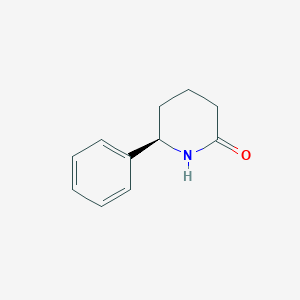
2-Piperidinone, 6-phenyl-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 6-phenyl-, (6R)- is a chemical compound with the molecular formula C11H13NO It is a six-membered nitrogen-containing heterocycle with a phenyl group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 6-phenyl-, (6R)- can be achieved through several methods. One notable method involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Industrial Production Methods
Industrial production methods for 2-Piperidinone, 6-phenyl-, (6R)- often involve the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 6-phenyl-, (6R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert the compound into piperidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include multi-substituted piperidines and medicinally relevant compounds .
Scientific Research Applications
2-Piperidinone, 6-phenyl-, (6R)- has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 6-phenyl-, (6R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Piperidinone, 6-phenyl-, (6R)- include:
2-Piperidinone: A simpler analog without the phenyl group.
6-Phenyl-2-piperidinone: A compound with a similar structure but different stereochemistry.
N-substituted piperidones: Compounds with various substituents on the nitrogen atom.
Uniqueness
The uniqueness of 2-Piperidinone, 6-phenyl-, (6R)- lies in its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
212560-70-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(6R)-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)/t10-/m1/s1 |
InChI Key |
DVPYHFDURADIIA-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















